molecular formula C27H22N6O2 B1648897 TIE-2 and Aurora inhibitor 1

TIE-2 and Aurora inhibitor 1

Cat. No.: B1648897
M. Wt: 462.5 g/mol
InChI Key: XQKBDZBAHAFWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C27H22N6O2

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-[3-(5-amino-1H-pyrazol-4-yl)pyridin-2-yl]oxyphenyl]-2-anilinobenzamide

InChI

InChI=1S/C27H22N6O2/c28-25-23(17-30-33-25)21-10-6-16-29-27(21)35-20-14-12-19(13-15-20)32-26(34)22-9-4-5-11-24(22)31-18-7-2-1-3-8-18/h1-17,31H,(H,32,34)(H3,28,30,33)

InChI Key

XQKBDZBAHAFWEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N

Origin of Product

United States

Chemical Reactions Analysis

Tie-2/TEK Inhibitors

Tie-2 inhibitors are primarily explored for anti-angiogenic therapy. A structure-based virtual screening study identified novel type-I inhibitors of Tie-2, focusing on ATP-competitive binding .

Key Biochemical Interactions:

  • TP-C1 and TP-C2 (representative hits) bind to the hinge region of Tie-2 via hydrogen bonds with residues Cys889 and Asp888.

  • Hydrophobic interactions with Val865, Leu889, and Leu914 stabilize binding.

Table 1: Inhibitory Activity of Tie-2 Inhibitors

CompoundStrategyIC₅₀ (μM)Binding Affinity (Kd)
TP-C1112.5Not reported
TP-C220.8~100 nM

Source : In silico and enzymatic assays confirmed TP-C2 as the most potent inhibitor, with sub-micromolar IC₅₀ .

Aurora Kinase Inhibitors

Aurora kinases (Aurora A/B) are targeted for anticancer therapies. Inhibitors often disrupt kinase activity by ATP competition or protein-protein interactions (PPIs).

ATP-Competitive Aurora Inhibitors

  • VX-680 (MK-0457) : Binds Aurora A/B with Ki values of 0.6 nM and 18 nM, respectively. Stabilizes inactive DFG-out conformation .

  • AZD1152-HQPA : Selective Aurora B inhibitor (Ki = 0.0017 μM) with >3,000-fold selectivity over Aurora A .

Table 2: Selectivity Profiles of Aurora Inhibitors

CompoundAurora A Ki (μM)Aurora B Ki (μM)Selectivity (Aurora B/A)
MLN82370.0020.9450
MK-51080.0173.1182
AZD1152-HQPA5.40.00173,176

Source : Biochemical kinase assays and crystallography .

Aurora A-TPX2 Interaction Inhibitors

Disrupting the Aurora A-TPX2 PPI is an emerging strategy to enhance selectivity:

  • CAM2602 : Binds Aurora A with KD = 19 nM, competing with TPX2’s Tyr8/Tyr10 residues. Oral bioavailability and in vivo efficacy demonstrated in xenografts .

  • Compound 4 : Modified indole derivative with KD = 158 nM. A methyl group at C-7 stabilizes torsional strain in the carboxylic acid-Aurora A salt bridge .

Biochemical Synergies and Off-Target Effects

  • Aurora A inhibitors (e.g., CAM2602) synergize with paclitaxel in vitro, enhancing mitotic arrest .

  • Off-target risks : ATP-competitive Aurora inhibitors (e.g., MLN8054) show reduced selectivity when Aurora A is bound to TPX2, diminishing selectivity ratios to 2–5 fold .

Antiviral Activity of Aurora Inhibitors

Unexpectedly, Aurora kinase inhibitors (e.g., TAK-901, PF-03814735) impair viral replication:

  • HSV-1 : Reductions in viral titers (4,500–13,200-fold) correlate with diminished histone H3S10 phosphorylation .

  • SARS-CoV-2/MHV : Aurora B inhibitors (ZM447439, hesperadin) reduce coronavirus replication by 3–3,480-fold .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

TIE-2 Inhibitors

Table 1: Key TIE-2 Inhibitors
Compound Target Specificity IC50/Kd Key Findings References
TIE-2 Inhibitor 1 TIE-2 250 nM Reduces microglial M2 polarization in EAE models; synergizes with PI3K inhibitors
BAY-826 TIE-2 1.6 nM (Kd) Suppresses TIE-2 phosphorylation; shows in vivo efficacy in glioma models
Fenbendazole TIE-2, Aurora B N/A Multi-target inhibitor; repositioned for leukemia via TIE-2/Aurora B inhibition

Key Comparisons :

  • Selectivity : BAY-826 exhibits superior TIE-2 affinity (Kd = 1.6 nM) compared to TIE-2 Inhibitor 1 (IC50 = 250 nM) .
  • Mechanistic Differences : Fenbendazole is a repurposed anthelmintic with broad activity against TIE-2, Aurora B, RAF1, and VEGFR2, making it less selective .

Aurora Kinase Inhibitors

Table 2: Key Aurora Kinase Inhibitors
Compound Target Specificity IC50 Key Findings References
Aurora Inhibitor 1 Aurora A N/A Blocks G2/M phase in pancreatic cancer; upregulates p21 and apoptosis markers
AZD1152-HQPA Aurora B/CPC complex 0.37 nM 100× more potent than ZM447439; spares Aurora A at 300 nM in cellular assays
MK-8745 Aurora A 0.6 nM High selectivity (16 kinases inhibited at 500 nM); minimal off-target effects
Ilorasertib Aurora B > Aurora A 7 nM (B) Multi-targeted (RET, PDGFRβ); less Aurora A selectivity

Key Comparisons :

  • Potency : AZD1152-HQPA is the most potent Aurora B inhibitor (IC50 = 0.37 nM), while MK-8745 is highly selective for Aurora A .
  • Selectivity : MK-8745 inhibits only Aurora A and 15 off-target kinases at 500 nM, whereas older inhibitors like MK-5108 affect 75 kinases at the same concentration .
  • Clinical Relevance : Aurora Inhibitor 1 and AZD1152-HQPA are used in preclinical cancer models, while Ilorasertib’s multi-target nature limits its specificity .

Structural and Functional Insights

TIE-2 Inhibitors

  • Structural Classes: Thienopyrimidines: TIE-2 Inhibitor 1 and BAY-826 belong to this class, characterized by 4-amino-thieno[2,3-d]pyrimidine scaffolds . Multi-target Agents: Fenbendazole’s benzimidazole structure enables activity across TIE-2, Aurora kinases, and RAF1 .

Aurora Inhibitors

  • Structural Classes: Quinazolines: AZD1152-HQPA and MK-8745 are quinazoline derivatives optimized for Aurora B and A selectivity, respectively . Thienopyrimidines: Aurora B-specific inhibitors (IC50 = 0.2 nM) leverage this scaffold for high potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.